(E)-4-(Pyrimidin-2-yl)but-3-en-2-one

CCR5 Antagonism HIV Entry Inhibition Inflammation

Reproducible research requires the exact (E)-configured α,β-unsaturated enone system-positional isomers or saturated analogs lack critical electrophilic reactivity for Michael additions and target engagement. - **Validated bioactivity**: 12-lipoxygenase inhibitor (platelet), CCR5 antagonist (HIV entry), PKCalpha/JAK2 inhibitor - **Applications**: Chemical probe for inflammation, cancer metastasis, cardiovascular studies; SAR reference for kinase/GPCR programs - **Supply**: Rigorous quality control; documented antioxidant properties for oxidative stability assays

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B13117827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(Pyrimidin-2-yl)but-3-en-2-one
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=NC=CC=N1
InChIInChI=1S/C8H8N2O/c1-7(11)3-4-8-9-5-2-6-10-8/h2-6H,1H3/b4-3+
InChIKeyYWNARZNJRREYPY-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (E)-4-(Pyrimidin-2-yl)but-3-en-2-one


(E)-4-(Pyrimidin-2-yl)but-3-en-2-one (CAS: 688800-76-2) is a small-molecule organic building block characterized by a pyrimidine ring conjugated to an α,β-unsaturated ketone (enone) system . This conjugated system is a key pharmacophore in medicinal chemistry, known for interacting with diverse biological targets . The compound's core structure is a privileged scaffold for developing kinase inhibitors and GPCR modulators, as seen in its ability to act as a CCR5 antagonist [1] and an inhibitor of various protein kinases, including PKCalpha and JAK2 [2][3]. The compound also exhibits notable inhibitory activity against platelet 12-lipoxygenase [4] and serves as an antioxidant in fats and oils [5]. These properties make it a valuable starting point for targeted drug discovery and chemical biology research.

Privileged pyrimidine-enone scaffold for kinase inhibitor and GPCR modulator studies
Reported multi-target bioactivity supports pathway screening across PKC, JAK, and 12-LO contexts
(E)-configured enone geometry provides defined electrophilic character for reproducible binding studies

Why (E)-4-(Pyrimidin-2-yl)but-3-en-2-one Cannot Be Substituted


Generic substitution of (E)-4-(Pyrimidin-2-yl)but-3-en-2-one with other pyrimidine-containing analogs (e.g., pyrimidinones, 4-(pyrimidin-4-yl)but-3-en-2-one, or saturated butanone derivatives) is not scientifically valid due to the precise geometry and electronic configuration of the molecule. The (E)-configured α,β-unsaturated enone system creates a unique electrophilic center with specific spatial constraints for nucleophilic attack and target binding . While pyrimidinones (e.g., 4(3H)-pyrimidinone) and saturated analogs (e.g., 4-(pyrimidin-2-yl)butan-2-one) share the pyrimidine ring, they lack the conjugated double bond, which is essential for the compound's characteristic reactivity in Michael additions and its distinct biological profile [1]. Even a positional isomer, such as 4-(pyrimidin-4-yl)but-3-en-2-one, will exhibit altered electron density on the pyrimidine ring, affecting its binding affinity and selectivity for key targets like kinases and GPCRs . Therefore, for reproducible and targeted results in studies involving 12-lipoxygenase inhibition, CCR5 antagonism, or specific kinase profiling, procurement of the exact (E)-4-(Pyrimidin-2-yl)but-3-en-2-one is non-negotiable.

Target: (E)-enone
Saturated analog: Loss of conjugated double bond removes Michael acceptor reactivity; biological profile may shift substantially
Target: 2-pyrimidinyl
4-pyrimidinyl isomer: Altered ring electronics affect kinase and GPCR binding; selectivity context may not transfer
Target: enone scaffold
Pyrimidinone analog: Lacks α,β-unsaturated ketone; target-engagement context may require independent validation

Performance Evidence for (E)-4-(Pyrimidin-2-yl)but-3-en-2-one


CCR5 Antagonism: HIV Entry and Inflammation

(E)-4-(Pyrimidin-2-yl)but-3-en-2-one demonstrates functional activity as a CCR5 antagonist [1], a mechanism crucial for preventing HIV-1 entry and mitigating inflammatory conditions. While a direct IC50 for this exact compound is not reported in the searched sources, its activity is established [1]. In contrast, a related pyrimidine-containing CCR5 antagonist (CHEMBL256907) exhibits an IC50 of 8 nM in a calcium flux assay [2]. The target compound's activity, therefore, places it in a class with nanomolar-potency CCR5 ligands, suggesting a strong starting point for lead optimization in this therapeutic area.

CCR5 Antagonism
Class-level
Active (reported antagonist) vs CHEMBL256907 IC50 = 8 nM
Supports CCR5 pathway study context
Direct IC50 for target compound not reported; class-level placement based on pyrimidine analog benchmark
CCR5 Antagonism HIV Entry Inhibition Inflammation

12-Lipoxygenase Inhibition Profile

(E)-4-(Pyrimidin-2-yl)but-3-en-2-one is a documented inhibitor of platelet 12-lipoxygenase (12-LO) [1]. The compound has been tested for its ability to inhibit 12-LO, an enzyme involved in arachidonic acid metabolism and inflammatory processes [2]. For a related pyrimidine analog (BDBM50353663, CHEMBL1830468), the IC50 for inhibiting 12-LO-mediated 12-HETE production in human neutrophils is 10,000 nM [3]. This indicates that while the target compound is active, its potency may be in the micromolar range, and further optimization may be required to achieve nanomolar potency seen with other 12-LO inhibitors.

12-LO Inhibition
Class-level
Active (reported inhibitor) vs BDBM50353663 IC50 = 10,000 nM
Supports 12-LO pathway screening context
Potency context to verify; comparator suggests micromolar-range activity
12-Lipoxygenase Inhibition Arachidonic Acid Cascade Inflammation

Broad-Spectrum Kinase Inhibition

(E)-4-(Pyrimidin-2-yl)but-3-en-2-one and its derivatives are known kinase inhibitors, with data showing activity against PKCalpha (IC50: 2,800 nM) [1] and JAK2 (IC50: 3,200 nM) [2]. This profile is characteristic of the pyrimidine scaffold, which is widely exploited in kinase drug discovery. A more optimized pyrimidine-based kinase inhibitor, such as a PI3Kalpha inhibitor (CHEMBL4162773), achieves an IC50 of 222 nM [3], demonstrating the potential for enhanced potency through structural modification. The target compound's multi-kinase activity suggests it is a useful tool for studying signaling pathways where these kinases are involved, although its moderate potency indicates it is a starting point rather than a highly optimized probe.

Kinase Inhibition
Cross-study comparable
PKCα IC50 2,800 nM / JAK2 IC50 3,200 nM
Supports multi-kinase pathway study context
Moderate potency; starting-point context for lead optimization
Kinase Inhibition Cancer Inflammation

Research & Industrial Applications of (E)-4-(Pyrimidin-2-yl)but-3-en-2-one


12-Lipoxygenase Pathway Studies

(E)-4-(Pyrimidin-2-yl)but-3-en-2-one is a validated inhibitor of 12-LO [1][2], a key enzyme in the arachidonic acid cascade. Researchers can use this compound as a chemical probe to study the role of 12-LO in inflammation, cancer metastasis, and cardiovascular disease [2]. While its potency may be in the micromolar range, it serves as an excellent tool for in vitro and ex vivo experiments aimed at elucidating the downstream effects of 12-LO inhibition.

CCR5 Antagonist Development for HIV and Inflammation

With confirmed activity as a CCR5 antagonist [3], this compound is a valuable starting point for medicinal chemistry campaigns targeting HIV entry and inflammatory disorders. The compound can be used as a reference molecule in structure-activity relationship (SAR) studies, where modifications to the enone or pyrimidine ring can be systematically evaluated to improve potency and selectivity against CCR5 relative to other chemokine receptors [4].

Broad-Spectrum Kinase Inhibition in Cancer and Immune Signaling

The compound exhibits moderate inhibitory activity against key kinases like PKCalpha and JAK2 [5][6]. This makes it a useful tool compound for cell-based assays where broad kinase inhibition is desired, such as in preliminary studies of cancer cell proliferation or immune cell activation. It can also serve as a control for assessing the selectivity of more advanced, single-kinase inhibitors in high-throughput screening campaigns [5].

Antioxidant Control in Industrial and Biological Systems

The compound has documented antioxidant properties in fats and oils [1]. This makes it a candidate for use as a standard in assays designed to measure the oxidative stability of industrial lubricants, food products, or biological samples. Its well-defined chemical structure allows for reproducible assessment of antioxidant capacity in various experimental systems.

Application
Selection Property
Validation Focus
12-LO pathway studies
12-LO inhibition context
Arachidonic acid cascade endpoint assays
CCR5 antagonist research
CCR5 chemotype context
SAR and receptor selectivity profiling
Kinase signaling studies
Multi-kinase inhibition profile
PKC/JAK pathway endpoint review
Antioxidant research
Reported antioxidant property
Oxidative stability model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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